(6-Butoxypyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(6-butoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYJYFISWIDAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668420 | |
| Record name | (6-Butoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193400-34-9 | |
| Record name | (6-Butoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 6 Butoxypyridin 3 Yl Boronic Acid
The utility of (6-Butoxypyridin-3-yl)boronic acid in synthetic chemistry is underpinned by its specific physicochemical properties.
| Property | Value |
| CAS Number | 193400-34-9 bldpharm.com |
| Molecular Formula | C9H14BNO3 bldpharm.com |
| Molecular Weight | 195.02 g/mol |
| Appearance | Solid |
| SMILES Code | CCCCOC1=CC=C(B(O)O)C=N1 bldpharm.com |
This table presents key physicochemical data for this compound.
Synthesis and Reactivity of 6 Butoxypyridin 3 Yl Boronic Acid
The synthesis of pyridylboronic acids, including (6-Butoxypyridin-3-yl)boronic acid, typically involves the introduction of a boronic acid group onto a pre-functionalized pyridine (B92270) ring. Common methods include the reaction of a pyridyl-lithium or pyridyl-Grignard reagent with a trialkyl borate, followed by hydrolysis. orgsyn.orgrsc.org For instance, a general approach involves the lithiation of a bromopyridine at low temperatures and subsequent quenching with triisopropyl borate. orgsyn.orgrsc.org
The reactivity of this compound is dominated by the boronic acid functional group. This group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this reaction, the boronic acid couples with an organic halide to form a new carbon-carbon bond. The butoxy group on the pyridine ring can modulate the electronic properties of the molecule, potentially influencing the efficiency and outcome of the coupling reaction.
Strategic Applications of 6 Butoxypyridin 3 Yl Boronic Acid in Complex Molecule Synthesis
Construction of Biaryl and Heteroaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. beilstein-journals.orgnih.govorganic-chemistry.orgharvard.edu (6-Butoxypyridin-3-yl)boronic acid serves as an excellent coupling partner in these reactions, providing a straightforward method for introducing a substituted pyridine (B92270) ring into a target molecule. chemenu.comresearchgate.net
The general mechanism of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as this compound, with an aryl or vinyl halide in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu The butoxy group at the 6-position of the pyridine ring can influence the electronic properties and solubility of the resulting biaryl compound, making it a desirable building block in medicinal chemistry and materials science. chemenu.com The pyridine nitrogen itself can act as a ligand for metals or a hydrogen bond acceptor, further enhancing the utility of the resulting products.
The synthesis of substituted bipyridines, a common motif in ligands for catalysis and functional materials, is readily achieved using this compound. mdpi.com For instance, coupling with a suitable halopyridine allows for the creation of unsymmetrical bipyridine structures with defined regiochemistry. The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide range of aryl and heteroaryl halides, leading to a diverse library of complex scaffolds. beilstein-journals.orgresearchgate.netorganic-chemistry.org
Table 1: Examples of Biaryl and Heteroaryl Scaffolds Synthesized Using Pyridinylboronic Acids
| Aryl/Heteroaryl Halide Partner | Resulting Scaffold | Potential Application | Reference |
| 5-bromo-2-methoxypyridine | 2-Ethoxy-6'-methoxy-3,3'-bipyridine | Ligand, Pharmaceutical Intermediate | dergipark.org.tr |
| 4-bromotoluene | 3-(p-tolyl)-6-butoxypyridine | Organic Material Precursor | beilstein-journals.org |
| 3-bromopyridine | 3,3'-Bipyridine derivative | Ligand, Agrochemical Intermediate | mdpi.com |
| 2-bromotoluene | 3-(o-tolyl)-6-butoxypyridine | Pharmaceutical Intermediate | beilstein-journals.org |
Note: This table presents representative examples of coupling reactions involving pyridinylboronic acids to illustrate the types of scaffolds that can be constructed.
Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. mdpi.comresearchgate.net this compound is a valuable precursor for the synthesis of more complex nitrogenous heterocyclic systems beyond simple biaryls. Its bifunctional nature, possessing both a reactive boronic acid and a modifiable pyridine ring, allows for its incorporation into larger, more intricate structures.
One significant application is in the construction of macrocyclic compounds containing nitrogen atoms. mdpi.comnih.govmdpi.comnih.gov While direct use of the boronic acid in macrocyclization might be less common, its conversion to other functional groups opens up numerous synthetic pathways. For example, the butoxypyridine moiety can be further functionalized or the boronic acid can be transformed into an amino or halo group, creating a difunctional monomer suitable for condensation reactions to form large rings.
The presence of the butoxypyridine unit can impart specific properties to the resulting heterocyclic compounds, such as influencing their conformation, solubility, and biological activity. mdpi.comresearchgate.net The boronic acid group itself, or derivatives thereof, can form reversible covalent bonds with diols, a property exploited in the design of sensors and enzyme inhibitors. mdpi.com
Table 2: Synthetic Strategies for Complex Nitrogen-Containing Heterocycles
| Synthetic Strategy | Intermediate from this compound | Target Heterocycle Class | Potential Application | Reference |
| Palladium-catalyzed Amination | 6-Butoxy-3-aminopyridine | Polyamine Macrocycles | Host-Guest Chemistry, Catalysis | nih.gov |
| Nucleophilic Aromatic Substitution | 3-Halo-6-butoxypyridine | Fused Heterocyclic Systems | Medicinal Chemistry | researchgate.net |
| Multi-component Reactions | This compound | Highly Substituted Pyridines | Agrochemicals, Pharmaceuticals | nih.gov |
| "Click" Chemistry | Azido- or alkynyl-functionalized butoxypyridine | Triazole-containing Macrocycles | Bioorthogonal Chemistry | mdpi.com |
Note: This table outlines potential synthetic routes where derivatives of this compound could be employed.
Utilization as a Building Block for Advanced Organic Materials
The unique electronic properties of organoboron compounds make them attractive building blocks for advanced organic materials with applications in electronics and photonics. unamur.beoaepublish.com The boron atom in a three-coordinate state possesses an empty p-orbital, which can participate in π-conjugation, making the molecule an electron acceptor (Lewis acid). researchgate.net This property is highly desirable in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
This compound, as a precursor to such materials, offers several advantages. The pyridine ring is an electron-deficient aromatic system that can be integrated into larger conjugated structures. The butoxy group enhances solubility in organic solvents, which is crucial for the solution-based processing of organic electronic devices. Furthermore, the nitrogen atom of the pyridine ring can be used to tune the electronic properties of the material or to coordinate with metal ions in sensor applications.
The synthesis of these materials often involves cross-coupling reactions, where this compound can be linked to other aromatic units to build up a conjugated backbone. nih.gov The resulting organoboron compounds can exhibit interesting photophysical properties, such as fluorescence, which are sensitive to their environment, making them suitable for use as chemical sensors.
Integration into Polymeric Structures via Post-Polymerization Functionalization
Post-polymerization modification is a powerful technique for creating functional polymers with precisely controlled structures and properties. This method involves the synthesis of a polymer with reactive handles, which are subsequently used to attach functional molecules. This compound is an ideal candidate for incorporation into polymeric structures through this approach.
A common strategy involves the preparation of a polymer backbone containing aryl halide groups. The this compound can then be grafted onto the polymer via a Suzuki-Miyaura cross-coupling reaction. This method allows for the introduction of the butoxypyridine moiety without interfering with the polymerization process itself.
The incorporation of the (6-Butoxypyridin-3-yl) group can significantly alter the properties of the parent polymer. For instance, it can enhance thermal stability, modify the refractive index, or introduce sites for metal coordination or hydrogen bonding. This functionalization can lead to polymers with applications as advanced coatings, membranes, or smart materials that respond to external stimuli.
Catalytic Dimensions of Organoboron Acids Relevant to 6 Butoxypyridin 3 Yl Boronic Acid
Boronic Acids as Lewis Acid Catalysts in Organic Transformations
The catalytic utility of boronic acids is rooted in the electron-deficient p-orbital of the sp²-hybridized boron atom, which can accept a pair of electrons from a Lewis base. wikipedia.orgjimcontent.com This interaction activates the substrate, facilitating a range of chemical reactions.
Boronic acids have demonstrated significant catalytic activity in dehydration reactions, promoting the formation of alkenes, ethers, and esters from alcohols. jimcontent.comljmu.ac.uk For instance, arylboronic acids can catalyze the dehydrative substitution of benzylic alcohols. jimcontent.com The catalytic cycle often involves the formation of a boronate ester intermediate, which enhances the leaving group ability of the hydroxyl group. While specific studies on (6-Butoxypyridin-3-yl)boronic acid in this context are not widely documented, the general mechanism suggests its potential applicability. Research on other boronic acids has shown that the reaction can proceed under mild conditions, releasing water as the only byproduct, which aligns with the principles of green chemistry. ljmu.ac.uk
Boronic acids are effective catalysts for various carbonyl condensation reactions, such as aldol (B89426) and Mannich reactions. nih.gov They function by activating the carbonyl group towards nucleophilic attack. For example, boric acid has been shown to catalyze aldol-type condensations. nih.gov In the context of more complex boronic acids, their interaction with carbonyl compounds can lead to the formation of organized transition states, which can afford high diastereoselectivity. nih.gov While direct data for this compound is limited, the fundamental principles of boronic acid catalysis in carbonyl condensations suggest its potential utility in promoting such transformations.
Organoboron acids are known to catalyze acylation and alkylation reactions. nih.gov In acylation reactions, boronic acids can activate carboxylic acids towards nucleophilic attack by amines or alcohols, facilitating the formation of amides and esters. nih.govjimcontent.com The proposed mechanism involves the formation of an acyloxyboronic acid intermediate. nih.gov Similarly, in alkylation reactions, boronic acids can activate alcohols to form carbocation intermediates that can be trapped by various nucleophiles. rsc.org For example, some boronic acid systems have been developed for the site-selective alkylation of diols and carbohydrates. nih.gov
Boronic acids have been utilized as catalysts in cycloaddition reactions, such as the Diels-Alder reaction. rsc.org They can activate unsaturated carboxylic acids, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and thus accelerating the reaction. acs.org This activation is thought to occur through the formation of a covalent monoacylated hemiboronic ester intermediate. acs.org While specific examples involving this compound are not prominent in the literature, the established catalytic role of other arylboronic acids in cycloadditions points to a potential area of application for this compound.
Influence of Pyridyl Nitrogen on Catalytic Performance and Selectivity
The presence of a pyridyl nitrogen atom, as in this compound, can significantly influence the catalytic performance and selectivity of the molecule. The nitrogen atom can act as a Lewis basic site, potentially leading to cooperative catalytic effects with the Lewis acidic boron center. rsc.org This bifunctional nature can be advantageous in certain reactions. For instance, in the conversion of carbon dioxide and epoxides to cyclic carbonates, a multifunctional organocatalyst with both a Lewis acidic boron site and a Lewis basic pyridyl nitrogen has shown to be effective. rsc.org
Conversely, the basicity of the pyridyl nitrogen can sometimes be detrimental to catalytic activity, particularly in reactions involving transition metal catalysts where the nitrogen can coordinate to the metal center and deactivate the catalyst. ucla.edu However, steric shielding around the nitrogen or the boron center can mitigate this effect. For example, studies on nickel-catalyzed cross-coupling reactions have shown that substituted pyridyl boronic acids, including a methoxy-substituted analogue, can be compatible with the reaction conditions, suggesting that steric hindrance can prevent catalyst deactivation. ucla.edu
Comparative Studies with Boric Acid and Other Organoboron Catalysts
When comparing the catalytic activity of this compound with boric acid and other organoboron catalysts, several factors come into play, including Lewis acidity, steric hindrance, and the presence of other functional groups.
Boric acid, being the parent inorganic boron acid, is a simple and environmentally benign catalyst for various reactions, including esterifications and condensations. nih.gov However, its catalytic activity can be limited by its lower Lewis acidity and solubility in organic solvents compared to organoboronic acids.
Organoboronic acids, such as phenylboronic acid, often exhibit enhanced catalytic activity due to the electronic effects of the organic substituent. The introduction of substituents on the aryl ring can further modulate the Lewis acidity and, consequently, the catalytic performance. For instance, electron-withdrawing groups can increase the Lewis acidity of the boron center.
In the case of this compound, the butoxy group is an electron-donating group, which might slightly decrease the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. However, as discussed, the pyridyl nitrogen introduces a basic site that can lead to unique catalytic properties through cooperative effects.
The following table provides a conceptual comparison of the catalytic features of boric acid, phenylboronic acid, and this compound based on general principles of organoboron chemistry.
| Catalyst | Relative Lewis Acidity | Key Catalytic Features | Potential Advantages | Potential Disadvantages |
| Boric Acid | Lower | Brønsted and Lewis acidity | Environmentally benign, low cost | Lower activity, poor solubility in organic solvents |
| Phenylboronic Acid | Moderate | Enhanced Lewis acidity, good solubility | Higher activity than boric acid, tunable | Can be sensitive to reaction conditions |
| This compound | Moderate (influenced by butoxy and pyridyl groups) | Potential for bifunctional catalysis (Lewis acid/base) | Cooperative effects, potential for unique selectivity | Potential for catalyst deactivation via pyridyl nitrogen |
It is important to note that the actual catalytic performance is highly dependent on the specific reaction and conditions.
Structure Reactivity Relationships in Pyridylboronic Acids
Electronic Effects of the 6-Butoxy Group on Boron Reactivity
The reactivity of (6-Butoxypyridin-3-yl)boronic acid is significantly influenced by the electronic properties of the 6-butoxy substituent. The oxygen atom of the butoxy group, directly attached to the pyridine (B92270) ring at a position ortho to the nitrogen, exerts two opposing electronic effects: a resonance effect and an inductive effect.
Inductive Effect: Due to the high electronegativity of oxygen relative to carbon, the butoxy group also withdraws electron density from the ring through the sigma bond. This is known as a negative inductive effect (-I).
In the case of alkoxy groups on an aromatic ring, the electron-donating resonance effect typically dominates the electron-withdrawing inductive effect. Consequently, the 6-butoxy group acts as a net electron-donating group, enriching the pyridine ring with electron density.
This electronic enrichment has a direct impact on the boronic acid moiety at the 3-position. The increased electron density on the ring is relayed to the C-B bond, which in turn affects the Lewis acidity of the boron atom. Boronic acids feature an sp²-hybridized boron atom with a vacant p-orbital, making them Lewis acidic. vt.edu An electron-donating group on the aryl ring increases the electron density at the boron center, thereby reducing its Lewis acidity. For substituted arylboronic acids, electron-donating groups generally decrease the acidity (increase the pKa) relative to the unsubstituted parent acid. escholarship.org While diminishing the Lewis acidity of boron can slow the rate-limiting step in some oxidation reactions, nih.gov it also plays a crucial role in the key steps of catalytic cycles like the Suzuki-Miyaura cross-coupling. The electronic nature of the substituents governs the rates of transmetalation and potential side reactions like protodeboronation.
| Electronic Effect | Description | Impact on Pyridine Ring | Consequence for Boron Center |
| Resonance (+M) | Donation of oxygen lone pair electrons into the ring's π-system. | Increases electron density. | Reduces Lewis acidity (less electrophilic). |
| Inductive (-I) | Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity. | Decreases electron density. | Increases Lewis acidity (more electrophilic). |
| Net Effect | The resonance effect is dominant. | Overall increase in electron density. | Net decrease in Lewis acidity. |
Steric Hindrance and Ortho-Substituent Effects on Reaction Outcomes
The placement of the butoxy group at the 6-position, immediately adjacent to the pyridine nitrogen, introduces significant steric bulk. This steric hindrance plays a critical role in modulating the reactivity of the molecule, particularly in transition metal-catalyzed cross-coupling reactions.
In the context of Suzuki-Miyaura reactions involving pyridylboronic acids, the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sometimes be overly strong, leading to the formation of stable, less reactive catalyst complexes that can hinder or halt the catalytic cycle. This is often referred to as the "2-pyridyl problem". nih.gov
The presence of a bulky substituent at the 6-position, such as a butoxy group, can physically block or impede the coordination of the pyridyl nitrogen to the palladium center. nih.gov This steric shielding prevents the formation of inhibitory catalyst complexes, thereby maintaining the catalyst's activity and promoting higher yields in cross-coupling reactions. Indeed, multiple reports indicate that 6-substituted 2-pyridyl nucleophiles often give noticeably higher yields in cross-coupling reactions for this reason. nih.gov
While the primary steric effect is related to the nitrogen's coordination, the bulk of the butoxy group can also influence the approach of reactants to the boronic acid moiety itself. However, given the linear or near-linear arrangement of the aryl-metal complex in the transition state of many coupling reactions, the steric effect on nitrogen coordination is generally considered the more dominant factor influencing reaction outcomes. Studies on ortho-substituted boronic esters have shown that steric constraints can lead to lower yields in some reactions, highlighting the importance of this factor. mdpi.com
Influence of Pyridine Nitrogen Basicity and Coordination to Metal Centers
The reactivity of this compound in metal-catalyzed reactions is governed by a delicate interplay between the electronic and steric effects of the 6-butoxy group on the pyridine nitrogen.
Basicity: The basicity of a pyridine nitrogen is determined by the availability of its lone pair of electrons, which occupy an sp²-hybrid orbital and are not part of the aromatic π-system. libretexts.org As established in section 6.1, the 6-butoxy group is a net electron-donating group. This increased electron density on the pyridine ring enhances the availability of the nitrogen's lone pair, making the nitrogen atom more basic compared to unsubstituted pyridine. Generally, electron-releasing groups on a pyridine ring increase the basicity of the nitrogen atom. libretexts.org
Coordination to Metal Centers: An increase in basicity would normally imply a stronger coordination bond with a Lewis acidic metal center, such as palladium in a cross-coupling catalyst. However, this electronic effect is counteracted by the steric hindrance imposed by the same 6-butoxy group, as discussed in section 6.2.
This combination of opposing effects is often beneficial for catalysis:
The inherent basicity of the nitrogen is high due to the electronic effect.
The steric bulk prevents this basic nitrogen from deactivating the metal catalyst through overly strong coordination. nih.gov
This balance allows the pyridylboronic acid to participate effectively in the catalytic cycle without acting as a catalyst poison. Research on related 6-(aryl)alkoxypyridine-3-boronic acids as inhibitors of the NorA efflux pump in Staphylococcus aureus demonstrates their utility and successful synthesis, implicitly showing that their reactivity in precursor coupling reactions is well-controlled. researchgate.net The ability to fine-tune the balance between nitrogen basicity and steric shielding is a key strategy in designing effective pyridyl-based reagents for organic synthesis.
| Feature | Influence of 6-Butoxy Group | Rationale | Consequence for Reactivity |
| Nitrogen Basicity | Increased | The electron-donating resonance effect of the butoxy group increases the availability of the nitrogen's lone pair. | Potentially stronger coordination to metal centers. |
| Nitrogen Coordination | Decreased/Hindered | The steric bulk of the butoxy group physically blocks the nitrogen atom from accessing the metal center of the catalyst. | Prevents catalyst deactivation, often leading to improved reaction efficiency. |
Aggregation States of Pyridylboronic Acids and their Impact on Reaction Kinetics
Boronic acids, including this compound, rarely exist as simple monomers in the solid state. They have a strong tendency to self-associate through intermolecular hydrogen bonding to form stable dimeric or trimeric structures. The most common aggregate is the cyclic trimeric anhydride (B1165640) known as a boroxine. vt.edu
X-ray crystallographic analyses of various arylboronic acids have confirmed this behavior. For example, the structure of 2-ethoxy-3-pyridylboronic acid, a closely related compound, reveals both intramolecular hydrogen bonding between the boronic acid and the adjacent ethoxy group, and crucial intermolecular O-H···N hydrogen bonds that link molecules together. researchgate.net This demonstrates the dual role of the boronic acid group (as a hydrogen bond donor) and the pyridine nitrogen (as a hydrogen bond acceptor) in driving aggregation. It is highly probable that this compound forms similar hydrogen-bonded aggregates in the solid state.
The steric bulk of the 6-butoxy group may also influence the aggregation equilibrium. By analogy with aminoboranes where steric hindrance around the nitrogen can prevent dimerization, the bulky butoxy group in this compound could potentially disfavor the formation of highly ordered aggregates like the boroxine, shifting the equilibrium more toward the monomeric or dimeric state in solution compared to less hindered pyridylboronic acids. escholarship.org This could, in turn, affect its solubility and kinetic profile in chemical reactions. Kinetic studies on 3-pyridylboronic acid have shown that the relative reactivities of the neutral boronic acid and the anionic boronate ion can be comparable in certain reactions, indicating a complex kinetic behavior that is sensitive to the specific reactants and conditions. nih.gov
Advanced Methodologies and Emerging Research Directions for 6 Butoxypyridin 3 Yl Boronic Acid
Development of Asymmetric Catalysis for Pyridylboronic Acid Couplings
The synthesis of chiral pyridine-containing molecules is of paramount importance in medicinal chemistry and materials science. Asymmetric Suzuki-Miyaura cross-coupling reactions represent a powerful tool for this purpose, though they present unique challenges when employing pyridylboronic acids. The Lewis basic nitrogen atom of the pyridine (B92270) ring can coordinate to the metal catalyst, potentially leading to catalyst deactivation or altered reactivity. researchgate.netnih.govrsc.org
Research into rhodium-catalyzed asymmetric conjugate additions and allylic arylations has shown promise for overcoming these challenges. researchgate.netacs.org For instance, studies have demonstrated that modifying the electronic properties of the pyridine ring, such as by introducing a 2-chloro substituent, can mitigate catalyst inhibition by reducing the Lewis basicity of the nitrogen. nih.govresearchgate.net In the case of (6-Butoxypyridin-3-yl)boronic acid, the electron-donating butoxy group at the 6-position influences the electronic nature of the pyridine ring. This necessitates the careful selection of catalytic systems that can tolerate this feature.
Recent advancements have focused on developing bifunctional chiral ligands that can activate the substrate through hydrogen bonding while coordinating to the metal center. acs.org Rhodium complexes with chiral diene ligands have been successfully used for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. researchgate.netacs.org The application of such systems to this compound could enable the enantioselective synthesis of β-pyridyl-substituted carbonyl compounds.
Table 1: Selected Chiral Ligands for Asymmetric Coupling Reactions Involving Pyridyl Reagents
| Ligand Type | Metal | Reaction Type | Potential Application for this compound | Reference |
| Chiral Diene | Rhodium | Asymmetric 1,4-Addition | Synthesis of chiral β-(6-butoxypyridin-3-yl) ketones/esters | researchgate.netacs.org |
| Chiral PHOX | Nickel | Asymmetric Reductive Cross-Coupling | Synthesis of α-pyridyl nitriles | chim.it |
| Bifunctional Amide-Diene | Rhodium | Asymmetric Conjugate Pyridylation | Enantioselective C-C bond formation with α,β-unsaturated compounds | acs.org |
These catalytic systems are often sensitive to reaction conditions, and further research is required to optimize them for substrates like this compound, potentially leading to scalable production of valuable chiral building blocks. acs.org
Novel Functionalization Strategies for Derivatizing this compound
The boronic acid moiety of this compound is a versatile handle for a wide range of chemical transformations beyond the standard Suzuki-Miyaura coupling. Emerging research focuses on novel functionalization strategies to create more complex and diverse molecular architectures.
One promising area is late-stage functionalization, where the boronic acid is installed onto a complex molecule, such as a peptide, in the final steps of a synthesis. researchgate.net For example, on-resin hydroboration of alkene or alkyne-containing peptides with pinacolborane can yield peptide boronic acids. researchgate.net This methodology could be adapted to incorporate the (6-butoxypyridin-3-yl)boron motif into biomolecules, opening new avenues for drug discovery and bioorganic chemistry.
Furthermore, the boronic acid group itself can facilitate reactions at neighboring positions. Research has shown that an ortho-aldehyde can undergo rapid cyclization, a reaction catalyzed by the adjacent boronic acid group. nih.gov While the butoxy group in this compound is not ortho to the boron, this principle of neighboring group participation inspires the exploration of new functionalization strategies where the boronic acid directs or activates other parts of the molecule.
The butoxy group also offers a site for potential derivatization. Although generally stable, ether linkages can be cleaved under specific conditions, allowing for subsequent functionalization at the 6-position of the pyridine ring post-coupling. The primary focus, however, remains on leveraging the boronic acid for C-C and C-heteroatom bond formation. rsc.org The development of stereospecific 1,2-metalate rearrangements of borylated cyclopropanes to form tertiary propargylic boronic esters represents another frontier, offering access to complex acyclic structures with high diastereomeric purity. acs.org
Application in Sensing and Analytical Methodologies via Boronate Affinity
Boronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is extensively exploited in sensing and analytical chemistry. mdpi.comrsc.orgnih.gov This interaction forms the basis of boronate affinity, which can be used for the selective recognition and detection of biologically important diol-containing molecules like carbohydrates and glycoproteins. mdpi.comnih.gov
This compound can be incorporated as the recognition element in fluorescent or electrochemical chemosensors. rsc.orgfrontiersin.org The binding of a target analyte, such as glucose or sialic acid, to the boronic acid group can induce a measurable change in the sensor's optical or electronic properties. nih.gov For example, a sensor could be designed where the pyridine nitrogen and the boronic acid work in concert to bind a specific analyte, with the butoxy group tuning the sensor's solubility and electronic properties.
Recent developments in this field include:
Fluorescent Chemosensors: Novel sensors are being designed that exhibit fluorescence quenching or enhancement upon binding to analytes. rsc.orgfrontiersin.org The design often involves linking the boronic acid to a fluorophore like pyrene (B120774) or anthracene.
Electrochemical Biosensors: Boronic acid-functionalized nanomaterials are being used to create highly sensitive electrochemical sensors. mdpi.com These can be used for applications ranging from environmental monitoring to disease diagnosis.
Boronate Affinity Chromatography: Materials functionalized with boronic acids are used to separate and enrich glycoproteins from complex biological samples. nih.gov This is crucial for proteomics and glycomics research.
Cell Imaging: Boronic acid-based probes are being developed to target and image specific carbohydrate structures, such as sialyl Lewis X, which are overexpressed on the surface of some cancer cells. rsc.orgnih.gov
Table 2: Potential Sensing Applications of this compound Derivatives
| Application | Target Analyte | Principle | Potential Advantage of the Butoxy Group | Reference |
| Glucose Monitoring | Glucose | Reversible boronate ester formation with diols | Modulates solubility and electronic properties for enhanced sensor performance | nih.gov |
| Glycoprotein Detection | Glycoproteins | Boronate affinity chromatography/sensing | Improves interaction with separation matrix or sensor surface | nih.gov |
| Cancer Cell Targeting | Sialic Acids | High affinity binding to overexpressed cell surface carbohydrates | Enhances biocompatibility and cellular uptake | rsc.org |
| Anion Sensing | Fluoride, Phosphate | Lewis acid-base interaction | Tunes the Lewis acidity of the boron center | frontiersin.org |
The specific structure of this compound makes it a candidate for developing new sensors with tailored properties for applications in medical diagnostics and biotechnology.
Theoretical and Computational Investigations of Reaction Mechanisms and Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of reactions involving boronic acids. rsc.orgacs.orgrsc.org For this compound, theoretical studies can provide profound insights into its reactivity in Suzuki-Miyaura cross-coupling and other transformations.
Key areas of computational investigation include:
Reaction Pathways: DFT calculations can map out the entire catalytic cycle of a Suzuki-Miyaura reaction, including oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net This helps in identifying the rate-determining step and understanding how different ligands, bases, and solvents influence the reaction outcome. rsc.org
Protodeboronation: A common side reaction for pyridylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source. rsc.orgresearchgate.net Computational studies can elucidate the mechanism of this undesired process, revealing the roles of water and the boronic acid itself in mediating the reaction, which can occur even in the solid state. rsc.org Understanding this instability is crucial for developing robust reaction conditions.
Ligand and Catalyst Design: By modeling the interactions between the palladium catalyst, ligands, and the this compound substrate, computational methods can guide the design of more efficient and selective catalysts. researchgate.net
Substrate Properties: The electronic properties of this compound, such as its Lewis acidity and the charge distribution across the pyridine ring, can be calculated. These properties are fundamental to its behavior in both catalytic reactions and sensing applications. nih.gov
Recent computational work has refined the understanding of the Suzuki-Miyaura mechanism, highlighting the close energy levels of different potential bottlenecks in the catalytic cycle and providing a more realistic description of the role of the base. rsc.orgrsc.org Applying these advanced computational models to this compound will be crucial for optimizing its use and discovering new applications.
Exploration of New Catalytic Systems for Challenging Substrate Combinations
The cross-coupling of heteroarylboronic acids with heteroaryl halides is often challenging due to catalyst deactivation and competing side reactions. rsc.org The "2-pyridyl problem," referring to the notorious instability and poor reactivity of 2-pyridylboronic acids, has driven significant research into new catalytic systems. researchgate.netresearchgate.net While this compound is a 3-pyridyl isomer and generally more stable, couplings involving complex or electron-rich/deficient partners can still be problematic.
Emerging research is focused on developing highly active and robust catalyst systems capable of handling these challenging combinations. Key developments include:
Advanced Phosphine (B1218219) Ligands: Dialkylbiaryl phosphine ligands, such as XPhos, have demonstrated broad applicability and high efficiency for coupling various heteroaryl chlorides and boronic acids, including pyridyl derivatives. nih.gov These ligands promote the formation of highly active monoligated Pd(0) species that facilitate challenging oxidative addition and reductive elimination steps. acs.org
Catalysts for Heteroatom-Substituted Substrates: New air-stable palladium complexes have been specifically designed to tolerate heteroatom-substituted heteroaryl chlorides, which often deactivate catalysts through strong coordination. organic-chemistry.orgnih.govresearchgate.net These systems show high turnover numbers even at low catalyst loadings.
Aqueous Micellar Catalysis: The use of surfactants to create micelles in water provides a green and sustainable medium for Suzuki-Miyaura reactions. rsc.org This approach has been successfully applied to notoriously unstable substrates like 2-pyridyl boronic acid by compartmentalizing the reactants and catalyst, which can suppress protodeboronation. rsc.org
MIDA Boronates: For particularly unstable pyridylboronic acids, protection as N-methyliminodiacetic acid (MIDA) boronates has provided a general solution. nih.gov These stable, crystalline solids slowly release the active boronic acid under reaction conditions, minimizing decomposition and favoring the desired cross-coupling. This strategy could be applied to create a more stable and handleable form of this compound for challenging synthetic applications.
Table 3: Modern Catalytic Systems for Challenging Pyridyl Couplings
| Catalyst System | Key Feature | Advantage for Challenging Couplings | Reference |
| Pd / Dialkylbiaryl Phosphine (e.g., XPhos) | Bulky, electron-rich ligand | High activity for heteroaryl chlorides, tolerates basic nitrogens | nih.govmit.edu |
| PdCl₂(PR₂(Ph-R'))₂ | Air-stable precatalyst | Effective for heteroatom-substituted heteroaryl chlorides | organic-chemistry.orgnih.gov |
| Pd / Surfactant in Water | Micellar catalysis | Green solvent, suppresses protodeboronation of unstable boronic acids | rsc.org |
| Pyridyl-MIDA Boronates | Slow release of boronic acid | Overcomes instability issues with pyridylboronic acids | nih.gov |
The continued exploration of these and other novel catalytic systems will undoubtedly expand the synthetic utility of this compound, enabling its use in the synthesis of increasingly complex and valuable molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (6-Butoxypyridin-3-yl)boronic acid, and how are reaction conditions optimized?
- Synthesis Routes : A typical approach involves halogen-metal exchange or Miyaura borylation. For example, starting with a 6-bromo-3-pyridinyl precursor, triisopropyl borate can be used under inert conditions (e.g., nitrogen atmosphere) with a palladium catalyst .
- Optimization : Key parameters include solvent choice (polar aprotic solvents like THF enhance solubility and reactivity ), temperature control (often −78°C to room temperature), and stoichiometric ratios of reagents (e.g., 1:1.2 substrate-to-boron reagent ratio). Microwave-assisted synthesis may reduce reaction times .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy :
- NMR : and NMR identify substitution patterns on the pyridine ring. NMR confirms boronic acid functionality (δ ≈ 30 ppm) .
- FT-IR/Raman : Peaks at ~1340 cm (B–O stretch) and ~3200 cm (O–H stretch) are diagnostic .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures purity. MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix aids mass analysis .
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
- Mechanism : The boronic acid acts as a nucleophile, reacting with aryl/heteroaryl halides via Pd-catalyzed transmetallation. The butoxy group enhances solubility in organic solvents, improving reaction efficiency .
- Conditions : Use Pd(PPh) or PdCl(dppf) as catalysts, with bases like KCO in THF/HO mixtures. Yields >80% are achievable with 1–5 mol% catalyst loading .
Advanced Research Questions
Q. How do steric and electronic effects of the butoxy substituent influence reactivity in cross-coupling reactions?
- Steric Effects : The bulky butoxy group at the 6-position may slow transmetallation by hindering Pd–B interaction, requiring longer reaction times or elevated temperatures .
- Electronic Effects : Electron-donating butoxy groups increase electron density on the pyridine ring, enhancing stability of Pd intermediates. This can reduce side reactions like protodeboronation .
- Comparative Data : Analogues like (6-Methoxypyridin-3-yl)boronic acid show faster coupling kinetics but lower thermal stability than the butoxy variant .
Q. What strategies mitigate boronic acid trimerization or oxidation during storage and reactions?
- Stabilization : Store under inert gas (Ar/N) at −20°C. Add stabilizing agents like pinacol (forms boronate esters) or antioxidants (e.g., BHT) .
- In Situ Protection : Use pinacol ester derivatives during synthesis; hydrolyze to free boronic acid before reactions .
- Oxidation Prevention : Avoid strong oxidizing agents (e.g., HO) and use degassed solvents to minimize B–O bond cleavage .
Q. How can this compound be applied in glycoprotein sensing or drug discovery?
- Glycoprotein Interaction : The boronic acid forms reversible esters with cis-diols on glycans. Immobilize on carboxymethyl dextran surfaces for SPR-based detection of glycosylated biomarkers (e.g., cancer-associated proteins) .
- Drug Discovery : As a building block for protease inhibitors (e.g., targeting thrombin or HIV-1 protease). The pyridine ring facilitates π-stacking with enzyme active sites .
Q. What analytical challenges arise in quantifying boronic acid intermediates in complex matrices?
- Sample Preparation : Solid-phase extraction (SPE) with phenylboronic acid cartridges selectively isolates boronic acids from biological fluids .
- Detection Limits : LC-MS/MS achieves sub-ng/mL sensitivity. Derivatization with DHB improves MALDI-MS signal intensity .
- Interference : Co-eluting diols (e.g., sugars) may compete for binding; use borate buffer (pH 8.5) to suppress non-specific interactions .
Contradictions and Methodological Gaps
- Yield Variability : Conflicting reports on Suzuki coupling yields (50–95%) may stem from differences in solvent purity or Pd catalyst activity .
- Stability Data : While some studies recommend −20°C storage , others suggest room-temperature stability for short-term use .
- Biomedical Applications : Limited in vivo data exist on toxicity; prioritize cytotoxicity assays (e.g., MTT on HEK293 cells) before therapeutic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
